Cas no 1602644-43-8 (1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]-)
![1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]- structure](https://ko.kuujia.com/scimg/cas/1602644-43-8x500.png)
1602644-43-8 structure
상품 이름:1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]-
CAS 번호:1602644-43-8
MF:C8H17ClN2O2S
메가와트:240.750779867172
CID:5244951
1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]- 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]-
-
- 인치: 1S/C8H17ClN2O2S/c1-10(2)7-8-3-5-11(6-4-8)14(9,12)13/h8H,3-7H2,1-2H3
- InChIKey: JXMUPMWHVSPLNP-UHFFFAOYSA-N
- 미소: N1(S(Cl)(=O)=O)CCC(CN(C)C)CC1
1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287375-0.25g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030233-1g |
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
Enamine | EN300-287375-0.1g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Ambeed | A1087421-1g |
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95% | 1g |
$655.0 | 2024-08-03 | |
Enamine | EN300-287375-10.0g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-287375-1.0g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-287375-5.0g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-287375-2.5g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-287375-0.05g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-287375-0.5g |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
1602644-43-8 | 95.0% | 0.5g |
$671.0 | 2025-03-19 |
1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]- 관련 문헌
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
1602644-43-8 (1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]-) 관련 제품
- 2172058-68-1(1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)
- 5069-94-3((oxolan-2-yl)methanethiol)
- 1973-09-7(6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine)
- 1797726-39-6(1-[3-(4-fluorophenyl)azepan-1-yl]-2-(2-methoxyphenyl)ethanone)
- 1805850-96-7(Ethyl 2-ethoxy-5-(3-oxopropyl)benzoate)
- 2227925-79-1(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)
- 82211-69-6(6-(2-aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride)
- 1420791-21-4((5-Nitroisoquinolin-6-yl)methanol)
- 1806753-02-5(3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 2034429-62-2(4-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1602644-43-8)1-Piperidinesulfonyl chloride, 4-[(dimethylamino)methyl]-

순결:99%
재다:1g
가격 ($):590.0